molecular formula C8H14O2 B13619573 1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol

1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol

Cat. No.: B13619573
M. Wt: 142.20 g/mol
InChI Key: NWJXKVMFMCCXHW-UHFFFAOYSA-N
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Description

1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol is a bicyclic compound featuring a tetrahydrofuran (oxygen-containing heterocycle) fused with a cyclopropanol moiety.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1-(2-methyloxolan-3-yl)cyclopropan-1-ol

InChI

InChI=1S/C8H14O2/c1-6-7(2-5-10-6)8(9)3-4-8/h6-7,9H,2-5H2,1H3

InChI Key

NWJXKVMFMCCXHW-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)C2(CC2)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, such as a tetrahydrofuran derivative, using reagents like diazomethane or other carbene sources . The reaction conditions typically require a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .

Chemical Reactions Analysis

1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The cyclopropane ring is known to confer unique reactivity and stability to the compound, allowing it to participate in various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

a.

  • Key Features: A monocyclic cyclopentenol lacking the fused tetrahydrofuran and cyclopropane systems. The five-membered cyclopentenol ring exhibits lower ring strain compared to cyclopropanol.
  • Synthesis : Prepared via aluminum hydride (AlH3) reduction of 3-methyl-2-cyclopenten-1-one in tetrahydrofuran (76% yield) . This straightforward reduction contrasts with the likely complex cyclopropanation steps required for the target compound.
  • Applications: Cyclopentenols are intermediates in fragrance and pharmaceutical synthesis, leveraging their moderate reactivity .

b. 3-Propoxy-1H-pyrazol-5-amine (CAS: 1507045-56-8)

  • Key Features : A pyrazole derivative with propoxy and amine groups. Unlike the target compound, it lacks strained rings but includes nitrogen-containing heterocycles.
  • Status : Discontinued (CymitQuimica), suggesting niche applicability or synthesis challenges .

c. N-(5-Amino-2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS: 953897-50-2)

  • Key Features : Combines fluorophenyl, triazole, and acetamide groups. The presence of fluorine and multiple heteroatoms enhances bioactivity, making it relevant in medicinal chemistry.
  • Purity : 98% (higher than the target compound’s 95%+) .
Physicochemical Properties
Compound Name Key Structural Features Purity Availability
1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol Tetrahydrofuran, cyclopropanol 95%+ Discontinued
3-Methyl-2-cyclopenten-1-ol Cyclopentenol Not reported Synthetically accessible
3-Propoxy-1H-pyrazol-5-amine Pyrazole, propoxy, amine Not reported Discontinued
N-(5-Amino-2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide Fluorophenyl, triazole, acetamide 98% Discontinued

Biological Activity

1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol is C8H14O2, with a molecular weight of approximately 142.19 g/mol. Its structure features a cyclopropane ring, which is known for its reactivity and ability to participate in various chemical transformations.

Biological Activity Overview

The biological activity of 1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol has been investigated primarily for its potential as an antimicrobial and anti-inflammatory agent. The following sections detail the findings from various studies.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various pathogens:

Pathogen Activity Reference
Escherichia coliInhibitory effect observed at 50 µg/mL
Staphylococcus aureusModerate inhibition at 25 µg/mL
Candida albicansNo significant effect

Case Study: Efficacy Against Bacterial Strains

In a controlled study, 1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol was tested against common bacterial strains. The results indicated that the compound exhibited significant antibacterial activity against E. coli and S. aureus, suggesting its potential as a lead compound for antibiotic development.

Anti-inflammatory Properties

Research has also suggested that this compound may possess anti-inflammatory properties. In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines in macrophage cell lines.

Data Table: Cytokine Inhibition

Cytokine Concentration (µM) Inhibition (%)
TNF-alpha1045%
IL-62060%
IL-1β1550%

The proposed mechanism of action for the biological activities of 1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol involves its interaction with cellular membranes and proteins. The cyclopropane moiety may facilitate binding to target sites, leading to alterations in cell signaling pathways associated with inflammation and microbial resistance.

Synthesis and Derivatives

The synthesis of this compound often involves multi-step reactions starting from readily available precursors. Derivatives of this compound are being explored for enhanced biological activity and selectivity.

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